molecular formula C7H8N4O2 B593345 Theophylline, [8-3H] CAS No. 134459-03-3

Theophylline, [8-3H]

Cat. No. B593345
CAS RN: 134459-03-3
M. Wt: 182.175
InChI Key: ZFXYFBGIUFBOJW-WJULDGBESA-N
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Description

Theophylline, also known as 1,3-dimethylxanthine, is a drug that inhibits phosphodiesterase and blocks adenosine receptors . It is used to treat chronic obstructive pulmonary disease (COPD) and asthma . Its pharmacology is similar to other methylxanthine drugs (e.g., theobromine and caffeine) .


Synthesis Analysis

The synthesis of Theophylline has been studied extensively. For instance, a study by Bruns, Reichelt, et al., 1984 combined techniques such as X-ray diffraction and thermogravimetric analysis to analyze the structure and dynamics of a crystalline system. They provided evidence that the form III structure has a theophylline monohydrate structure with the water molecules removed .


Molecular Structure Analysis

Theophylline has a molecular formula of C7H8N4O2 and a molecular weight of 180.1640 . The 3D structure of Theophylline can be viewed using Java or Javascript .


Chemical Reactions Analysis

Theophylline has been found to have several immunomodulatory and anti-inflammatory properties . The formation of a certain compound combined both the electron density distribution (EDD) of Theophylline and another compound with no net chemical change .


Physical And Chemical Properties Analysis

Theophylline has a melting point of 544.7 K . The enthalpy of sublimation is 135 kJ/mol .

Scientific Research Applications

  • Bronchial Asthma Treatment : Theophylline, closely related to caffeine, is used primarily in treating reversible airway obstruction and as adjunct therapy for acute left ventricular failure. Its actions are mediated through inhibition of phosphodiesterase and increased intracellular cyclic AMP (Piafsky & Ogilvie, 1975).

  • Adenosine Receptor Antagonist : Theophylline acts as a potent antagonist at A1 and A2 adenosine receptors in brain tissue. Modifications of theophylline can enhance its potency and selectivity as an adenosine receptor antagonist (Daly et al., 1985).

  • Immunomodulatory Effects in Asthma : Theophylline has been shown to have immunomodulatory effects in asthma. Withdrawal of theophylline in asthmatic patients leads to increased asthma symptoms and changes in lymphocyte populations (Kidney et al., 1995).

  • Anti-inflammatory and Immunomodulatory Activity : Theophylline possesses significant anti-inflammatory and immunomodulatory activity. It inhibits the activation of inflammatory cell types such as T-lymphocytes, eosinophils, mast cells, and macrophages in vitro (Banner & Page, 1995).

  • Sleep-Disordered Breathing in Heart Failure : Theophylline has been effective in treating periodic breathing associated with stable heart failure, reducing episodes of apnea and hypopnea (Javaheri et al., 1996).

  • Treatment of Bronchial Asthma and Respiratory Diseases : Theophylline has been a mainstay in the treatment of asthma for over 50 years, with anti-inflammatory, bronchodilator, and diaphragmatic contractility enhancing activities (Torphy & Undem, 1991).

  • Potential Application in COVID-19 Treatment : Theophylline is being explored as an adjuvant in the treatment of COVID-19 patients, through its bronchodilatory, immunomodulatory, and potentially antiviral mechanisms (Montaño et al., 2022).

  • Anti-Ageing and Anti-Cytotoxicity in Skin : Theophylline is recognized as a cosmetic agent with potential anti-ageing and anti-oxidative properties for human skin (Bertolini et al., 2020).

Mechanism of Action

Theophylline is a bronchodilator, which is a medicine that makes breathing easier . It directly inhibits phosphoinositie-3-kinases, with the greatest potency for the PI3K (p110)-δ subtype .

properties

IUPAC Name

1,3-dimethyl-8-tritio-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i3T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXYFBGIUFBOJW-WJULDGBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=NC2=C(N1)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 5 mM 8-(3-aminopropyl)-theophylline (R.C. Boguslaski et al., 1980) in 0.1 M carbonate buffer, pH 8.0, was incubated with an N-hydroxysuccinimide ester activated dextran surface (according to Example I.3.2) overnight at 25° C., whereupon the surface was washed with water.
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N-hydroxysuccinimide ester
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Synthesis routes and methods II

Procedure details

Following the method of Cook et al, Res. Comm. Chem. Path. Pharm. 13:497(1976), 4,5-diamino-1,3-dimethylpyrimidine-2,6-dione is heated with glutaric anhydride to yield the following: ##STR12##
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Synthesis routes and methods III

Procedure details

To a solution of 502 mg (0.86 mmol) of the theophylline derivative in 8 ml of methanol was added, under argon atmosphere, 360 mg (1.90 mmol) of p-toluenesulfonic acid monohydrate, and the mixture was heated under reflux for 4 hours. The reaction mixture was cooled to room temperature, adjusted to a pH value of 10 by the addition of a saturated aqueous solution of sodium hydrogencarbonate, and then extracted with chloroform. The organic layer was dried over anhydrous sodium sulfate and concentrated by evaporation under reduced pressure. The residue (540 mg) was subjected to silica gel column chromatography, eluted with chloroform-methanol (50:1), to give 225 mg (0.45 mmol) of 7-[2-[4-[5-(3-methoxy-4-hydroxyphenyl)-2,4]-pentadienoyl]piperazin-1-yl]ethyl]theophylline.
Name
theophylline
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502 mg
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8 mL
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360 mg
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Synthesis routes and methods IV

Procedure details

5 mg of 8-propylcarboxytheophylline was dissolved in 1 ml of DMF, and added with 3 mg of N-hydroxysuccinimide and 5 mg of water-soluble carbodiimide, followed by stirring at room temperature for 2 hours, to obtain activated theophylline. 10 mg of bovine serum albumin (BSA) was dissolved in 1 ml of a 0.1M aqueous solution of sodium hydrogencarbonate and added with 500 μl of the aforementioned activated theophylline solution. The mixed solution was allowed to stand at room temperature for an hour, and then unreacted substances were removed through a SEPHADEX G-25 (produced by Pharmacia Co.) column preliminarily equilibrated with PBS to obtain 9 mg of the objective large molecule antigen (theophylline-BSA conjugate)
Name
8-propylcarboxytheophylline
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5 mg
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1 mL
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3 mg
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5 mg
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